Methyltri(thiophen-2-yl)phosphonium iodide
Description
Methyltri(thiophen-2-yl)phosphonium iodide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to a methyl group and three thiophen-2-yl aromatic rings, with an iodide counterion. The thiophene moieties confer electron-rich properties, making this compound valuable in catalysis, materials science, and organic synthesis. Its ionic nature enhances solubility in polar solvents, while the iodide ion facilitates nucleophilic substitution reactions .
Properties
IUPAC Name |
methyl(trithiophen-2-yl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12PS3.HI/c1-14(11-5-2-8-15-11,12-6-3-9-16-12)13-7-4-10-17-13;/h2-10H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLICVAMHSRQKE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CS1)(C2=CC=CS2)C3=CC=CS3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IPS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594847 | |
| Record name | Methyltri(thiophen-2-yl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27127-37-3 | |
| Record name | Methyltri(thiophen-2-yl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL-TRI-THIOPHEN-2-YL-PHOSPHONIUM, IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyltri(thiophen-2-yl)phosphonium iodide (MTP) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article delves into the compound's biological activity, supported by relevant studies, data tables, and case studies.
Overview of this compound
MTP is characterized by its chemical structure, which includes three thiophen-2-yl groups attached to a central phosphorus atom. This unique configuration contributes to its reactivity and potential biological effects. The compound is often studied for its cytotoxic properties against various cancer cell lines.
1. Cytotoxicity
Recent studies highlight the cytotoxic effects of MTP on cancer cell lines. For instance, a study demonstrated that MTP exhibited significant cytotoxicity against acute lymphoblastic leukemia (ALL) cell lines, notably CCRF-CEM, with effective concentrations measured in the low micromolar range. The compound induced cell death through mechanisms such as apoptosis and reactive oxygen species (ROS) generation, which are critical in cancer therapy .
Table 1: Cytotoxic Effects of MTP on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CCRF-CEM (ALL) | 2.89 | Apoptosis, ROS Generation |
| MDA-MB-231 (Breast) | 5.78 | Mitochondrial Dysfunction |
| PANC-1 (Pancreatic) | 4.50 | Kinase Inhibition |
The mechanisms through which MTP exerts its cytotoxic effects include:
- Apoptosis Induction : MTP promotes phosphatidylserine externalization and mitochondrial depolarization, both hallmarks of apoptosis .
- ROS Generation : The compound enhances ROS levels within cells, leading to oxidative stress and subsequent cell death .
- Kinase Inhibition : MTP has been shown to inhibit specific kinases involved in cell proliferation and survival pathways .
Case Study 1: Acute Lymphoblastic Leukemia
In a controlled experiment involving CCRF-CEM cells treated with MTP, researchers observed a dose-dependent increase in apoptosis markers after 48 hours of treatment. Flow cytometry analysis revealed significant cell population shifts indicative of cell death.
Case Study 2: Triple-Negative Breast Cancer
Another study focused on the effect of MTP on the triple-negative breast cancer cell line MDA-MB-231. The results indicated that treatment with MTP resulted in a marked reduction in cell viability and increased markers for apoptosis after 24 hours .
Safety and Toxicity Profile
While MTP shows promising anti-cancer properties, its safety profile must be considered. Preliminary toxicity assays suggest that at therapeutic doses, the compound exhibits minimal toxicity to non-cancerous cells, indicating a degree of selectivity towards malignant cells .
Comparison with Similar Compounds
Methyltriphenylphosphonium Iodide
- Structure : Features a methyl group and three phenyl rings attached to phosphorus.
- Reactivity : Widely used as a phase-transfer catalyst. The phenyl groups provide steric bulk, slowing reaction kinetics compared to thiophene derivatives.
- Activation Energy : In CO₂ fixation, the iodide salt exhibits a lower activation barrier (72 kJ/mol) than its bromide counterpart (97 kJ/mol), highlighting the iodide's superior nucleophilicity .
- Applications : Common in Wittig reactions (e.g., styrene synthesis via aldehyde olefination) .
Triphenylhexadecylphosphonium Iodide
Tetra(4-methoxyphenyl)phosphonium Iodide
- Structure : Four methoxy-substituted phenyl groups enhance electron-donating capacity.
- Material Properties: Crystallizes in non-centrosymmetric patterns, enabling nonlinear optical (NLO) activity. The methoxy groups improve charge transfer efficiency, making it suitable for optoelectronic applications .
Counterion Effects: Iodide vs. Bromide/Chloride
Methyltri(thiophen-2-yl)phosphonium Bromide
Tetraphenylphosphonium Chloride (TPPCl)
- Applications : Primarily used as a phase-transfer catalyst. Chloride’s small size and high charge density limit its utility in reactions requiring strong nucleophiles. Derivatives like TPPI (iodide) exhibit broader solubility and reactivity .
Substituent Effects: Aryl vs. Alkyl vs. Functionalized Groups
Cyclohexyltriphenylphosphonium Iodide
Methyldiphenyltrifluoromethylphosphonium Iodide
Deuterated Analog: (Methyl-D₃)triphenylphosphonium Iodide
- Applications: Isotopic labeling enables tracking in metabolic studies and medicinal chemistry.
Key Research Findings and Data Tables
Table 1: Activation Barriers in CO₂ Fixation Reactions
| Catalyst | Activation Barrier (kJ/mol) |
|---|---|
| Methyltri(thiophen-2-yl)P⁺I⁻ | ~70 (estimated) |
| Methyltriphenylphosphonium iodide | 72 |
| Methyltriphenylphosphonium bromide | 97 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
